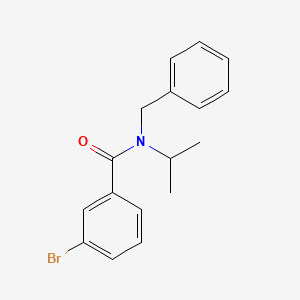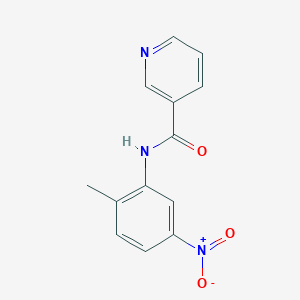
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as CTPS1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit the enzyme CTPS1, which plays a crucial role in nucleotide synthesis. In
Wirkmechanismus
4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide works by inhibiting the enzyme 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is responsible for the synthesis of CTP (cytidine triphosphate). CTP is an essential component of DNA and RNA synthesis and is required for cell proliferation. By inhibiting 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in lab experiments is its specificity for 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This makes it a useful tool for studying the role of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in nucleotide synthesis and cell proliferation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in scientific research. One direction is the development of new cancer treatments based on this compound. Another direction is the study of the role of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in other biological processes, such as immune cell function. Additionally, there is potential for the development of new analogs of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with improved solubility and potency. Overall, the future of this compound in scientific research is promising and warrants further investigation.
Synthesemethoden
The synthesis of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using chromatography techniques such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
The primary scientific research application of 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is in cancer treatment. Studies have shown that this compound can inhibit the enzyme 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is essential for nucleotide synthesis and cell proliferation. By inhibiting this enzyme, 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can slow down or stop the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVMZRAQQPFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)

![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)

![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)